molecular formula C27H54N2O4 B1618717 ETH 295 CAS No. 69844-41-3

ETH 295

Cat. No.: B1618717
CAS No.: 69844-41-3
M. Wt: 470.7 g/mol
InChI Key: UZKSGXIBTHOXEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETH 295 involves the reaction of N,N’-diheptyl-N,N’,6,6-tetramethyl-4,8-dioxaundecane with appropriate reagents under controlled conditions. The detailed synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through the reaction of heptylamine with a suitable precursor.

    Cyclization: The intermediate undergoes cyclization to form the desired dioxaundecane structure.

    Final Modification:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETH 295 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Complexation: As a uranyl ionophore, this compound forms stable complexes with uranyl ions, which is a key reaction for its applications in analytical chemistry.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Solvents: Reactions involving this compound often use solvents like dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

ETH 295 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETH 295 involves its ability to selectively bind to uranyl ions through coordination with its amide and ether groups. This binding is facilitated by the formation of stable complexes, which can be detected and quantified using various analytical techniques. The molecular targets include uranyl ions, and the pathways involved are primarily related to ion exchange and complexation processes.

Comparison with Similar Compounds

ETH 295 can be compared with other similar compounds, such as:

    N,N’-diheptyl-N,N’,6,6-tetramethyl-4,8-dioxaundecanediamide: Similar in structure but may have different substituents affecting its binding affinity and selectivity.

    Uranyl Ionophore II: Another uranyl ionophore with a different chemical structure but similar function.

    Crown Ethers: Compounds like 18-crown-6, which also form complexes with metal ions but have different selectivity profiles.

This compound is unique due to its specific structure, which provides high selectivity and stability in binding uranyl ions, making it particularly useful in analytical and environmental applications.

Properties

IUPAC Name

N-heptyl-3-[3-[3-[heptyl(methyl)amino]-3-oxopropoxy]-2,2-dimethylpropoxy]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54N2O4/c1-7-9-11-13-15-19-28(5)25(30)17-21-32-23-27(3,4)24-33-22-18-26(31)29(6)20-16-14-12-10-8-2/h7-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKSGXIBTHOXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C(=O)CCOCC(C)(C)COCCC(=O)N(C)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337349
Record name Uranyl ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-41-3
Record name Uranyl ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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